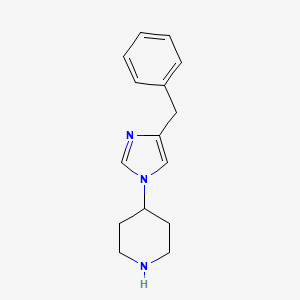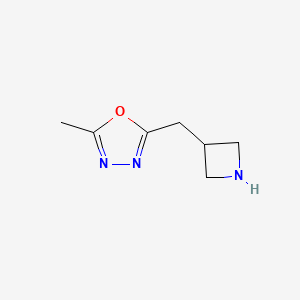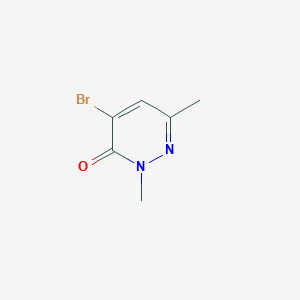
4-(4-Benzylimidazol-1-yl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Benzylimidazol-1-yl)piperidine is a compound that features a piperidine ring substituted with a benzylimidazole group Piperidine is a six-membered heterocyclic amine, and the imidazole ring is a five-membered heterocycle containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylimidazol-1-yl)piperidine typically involves the reaction of piperidine derivatives with benzylimidazole. One common method involves the nucleophilic substitution reaction where a piperidine derivative reacts with a benzylimidazole under basic conditions. For example, the reaction can be carried out using sodium hydride as a base in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact .
化学反应分析
Types of Reactions
4-(4-Benzylimidazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine or imidazole ring can be further functionalized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine or imidazole rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(4-Benzylimidazol-1-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
作用机制
The mechanism of action of 4-(4-Benzylimidazol-1-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The exact pathways and targets depend on the specific biological context in which the compound is used .
相似化合物的比较
Similar Compounds
Piperidine Derivatives: Compounds like 1-benzyl-4-piperidinecarboxamide and 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides.
Imidazole Derivatives: Compounds such as 2-(4,5-diphenyl-1H-imidazol-2-yl)quinoline.
Uniqueness
4-(4-Benzylimidazol-1-yl)piperidine is unique due to the combination of the piperidine and benzylimidazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
属性
分子式 |
C15H19N3 |
|---|---|
分子量 |
241.33 g/mol |
IUPAC 名称 |
4-(4-benzylimidazol-1-yl)piperidine |
InChI |
InChI=1S/C15H19N3/c1-2-4-13(5-3-1)10-14-11-18(12-17-14)15-6-8-16-9-7-15/h1-5,11-12,15-16H,6-10H2 |
InChI 键 |
MPYXWQPJOSHXBS-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1N2C=C(N=C2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride](/img/structure/B13899761.png)
![4-amino-1-[(2R,4R,5R)-5-azido-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13899765.png)
![[5,5'-Bis-trifluoromethyl]bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate](/img/structure/B13899767.png)


![methyl 2-[(2S)-piperazin-2-yl]acetate;dihydrochloride](/img/structure/B13899788.png)


![3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B13899801.png)


![[1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl]methanol](/img/structure/B13899816.png)
![1H-pyrrolo[2,3-c]pyridin-2-ylboronic acid](/img/structure/B13899824.png)

